2-{[2-(5-methyl-2-furyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[2-(5-methyl-2-furyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a furan ring, a benzothieno ring, and a pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(5-methyl-2-furyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of the furan derivative, 5-methyl-2-furylmethanol, which is then converted into the corresponding oxoethyl derivative. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the cyclization of the intermediate with a benzothieno and pyrimidinone precursor under specific conditions, such as elevated temperatures and the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(5-methyl-2-furyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxoethyl group can be reduced to a hydroxyl group.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfanyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxoethyl group may produce hydroxyl derivatives.
Scientific Research Applications
2-{[2-(5-methyl-2-furyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.
Mechanism of Action
The mechanism of action of 2-{[2-(5-methyl-2-furyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research[3][3].
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
The uniqueness of 2-{[2-(5-methyl-2-furyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of interest for further research .
Properties
Molecular Formula |
C23H20N2O3S2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-[2-(5-methylfuran-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N2O3S2/c1-14-11-12-18(28-14)17(26)13-29-23-24-21-20(16-9-5-6-10-19(16)30-21)22(27)25(23)15-7-3-2-4-8-15/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3 |
InChI Key |
FKLMZHKVNFTDPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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